Cas no 77377-27-6 ((2E)-3-quinolin-8-ylacrylic Acid)

(2E)-3-quinolin-8-ylacrylic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid,3-(8-quinolinyl)-
- (2E)-3-quinolin-8-ylacrylic acid
- (2E)-3-(8-Quinolinyl)acrylic acid
- 3-QUINOLIN-8-YLACRYLIC ACID
- 3-(quinolin-8-yl)prop-2-enoic acid
- (2E)-3-(8-Quinolinyl)-2-propenoic acid
- (E)-3-quinolin-8-ylprop-2-enoic acid
- (2E)-3-(QUINOLIN-8-YL)PROP-2-ENOIC ACID
- EN300-26727
- DTXSID201281988
- J-510976
- SCHEMBL3537147
- (e)-3-(quinolin-8-yl)acrylic acid
- 3-(QUINOLIN-8-YL)ACRYLIC ACID
- 2-Propenoic acid, 3-(8-quinolinyl)-, (2E)-
- AKOS009113958
- EN300-833016
- SCHEMBL3537145
- CS-0343456
- 754190-58-4
- Z2670716103
- 77377-27-6
- G36210
- (2E)-3-quinolin-8-ylacrylic Acid
-
- MDL: MFCD06205333
- インチ: InChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2
- InChIKey: IEPSGFQQGKPTPM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)O)C(=O)CBr
計算された属性
- せいみつぶんしりょう: 199.063328530g/mol
- どういたいしつりょう: 199.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 50.2Ų
じっけんとくせい
- 密度みつど: 1.307
- ゆうかいてん: NA
- ふってん: Not available
- フラッシュポイント: Not available
- 屈折率: 1.712
- PSA: 50.19000
- LogP: 2.33260
- じょうきあつ: Not available
(2E)-3-quinolin-8-ylacrylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2E)-3-quinolin-8-ylacrylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722166-250mg |
3-(8-Quinolinyl)-2-propenoic acid |
77377-27-6 | 95% | 250mg |
¥4748.00 | 2024-07-28 | |
eNovation Chemicals LLC | D630794-1g |
3-QUINOLIN-8-YLACRYLIC ACID |
77377-27-6 | 95% | 1g |
$860 | 2025-02-25 | |
TRC | E592903-50mg |
(2E)-3-quinolin-8-ylacrylic Acid |
77377-27-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | E592903-500mg |
(2E)-3-quinolin-8-ylacrylic Acid |
77377-27-6 | 500mg |
$ 320.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-276415-250 mg |
3-quinolin-8-ylacrylic acid, |
77377-27-6 | 250MG |
¥1,504.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D630794-1g |
3-QUINOLIN-8-YLACRYLIC ACID |
77377-27-6 | 95% | 1g |
$860 | 2024-06-05 | |
eNovation Chemicals LLC | D630794-1g |
3-QUINOLIN-8-YLACRYLIC ACID |
77377-27-6 | 95% | 1g |
$860 | 2025-02-27 | |
TRC | E592903-100mg |
(2E)-3-quinolin-8-ylacrylic Acid |
77377-27-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
Chemenu | CM229873-1g |
3-(Quinolin-8-yl)acrylic acid |
77377-27-6 | 97% | 1g |
$230 | 2022-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-276415-250mg |
3-quinolin-8-ylacrylic acid, |
77377-27-6 | 250mg |
¥1504.00 | 2023-09-05 |
(2E)-3-quinolin-8-ylacrylic Acid 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
(2E)-3-quinolin-8-ylacrylic Acidに関する追加情報
Introduction to (2E)-3-quinolin-8-ylacrylic Acid (CAS No. 77377-27-6)
(2E-3-quinolin-8-ylacrylic Acid) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 77377-27-6, has garnered considerable attention due to its potential applications in various scientific domains.
The molecular structure of (2E-3-quinolin-8-ylacrylic Acid) consists of a quinoline moiety linked to an acrylic acid backbone. This configuration endows the compound with distinctive reactivity and binding capabilities, making it a valuable scaffold for drug design and synthesis. The quinoline ring, a well-known pharmacophore, is extensively studied for its antimicrobial, antimalarial, and anticancer properties. When combined with the acrylic acid moiety, the compound exhibits enhanced solubility and bioavailability, which are critical factors in pharmaceutical development.
In recent years, (2E-3-quinolin-8-ylacrylic Acid) has been explored in the context of innovative therapeutic strategies. Researchers have been particularly interested in its potential as a precursor for the development of novel anticancer agents. The quinoline moiety interacts with biological targets such as topoisomerases and kinases, which are essential for cancer cell proliferation. Additionally, the acrylic acid group facilitates further chemical modifications, allowing for the creation of derivatives with tailored pharmacological profiles.
One of the most compelling aspects of (2E-3-quinolin-8-ylacrylic Acid) is its role in the synthesis of small-molecule inhibitors. These inhibitors have shown promise in preclinical studies for targeting specific pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that derivatives of this compound can disrupt microtubule formation, thereby inhibiting cancer cell division. The ability to modulate these pathways highlights the therapeutic potential of (2E-3-quinolin-8-ylacrylic Acid) as a lead compound in oncology research.
Beyond oncology, (2E-3-quinolin-8-ylacrylic Acid) has been investigated for its antimicrobial properties. The quinoline scaffold is known to exhibit activity against a range of pathogens, including bacteria and fungi. This has led to explorations into using this compound as a component in antimicrobial coatings and formulations. The acrylic acid group further enhances its antimicrobial efficacy by facilitating interactions with microbial cell membranes, leading to cell lysis and death.
The synthesis of (2E-3-quinolin-8-ylacrylic Acid) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques are crucial for producing enantiomerically pure forms of the compound, which are often necessary for optimal biological activity.
In conclusion, (2E-3-quinolin-8-ylacrylic Acid) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for developing new therapeutic agents. As research continues to uncover new insights into its mechanisms of action, the potential applications of this compound are expected to expand further, contributing to advancements in medicine and biotechnology.
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